17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione
Overview
Description
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to other steroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in scientific research to study its effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione typically involves multiple steps, including acetylation, dehydrogenation, reduction, ring-opening, epoxidation, and acetalization . The specific reaction conditions can vary, but common reagents include ethylene glycol, potassium acetate, and methyl bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl bromide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate: A closely related compound with similar biological activity.
Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-: Another related steroid with anti-inflammatory properties.
Uniqueness
17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione is unique due to its specific structural features and potent biological activity. Its ability to modulate glucocorticoid receptors and suppress inflammation makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-9,11,13,16-18,23,26H,4-5,10,12H2,1-3H3/t13-,16+,17-,18-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPMZGRZVNGSU-OHIZPDRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C=CC2(C1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C=C[C@@]2([C@]1(C(=O)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186648 | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330157-04-5 | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,11-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,11-TRIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R1T8OZLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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